

4-Methyl-1-pentyne physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-1-pentyne

Cat. No.: B1581292

[Get Quote](#)

An In-depth Technical Guide to **4-Methyl-1-pentyne**

For Researchers, Scientists, and Drug Development Professionals

Abstract: **4-Methyl-1-pentyne**, also known as isobutyl acetylene, is a terminal alkyne with the chemical formula C₆H₁₀.^[1] As a valuable building block in organic synthesis, it undergoes a variety of reactions characteristic of terminal alkynes, making it a versatile reagent for the introduction of the isobutylacetylene moiety into more complex molecules.^{[2][3]} Its applications include use as a monomer matrix in the fabrication of mixed matrix membranes and participation in addition reactions such as halogenation, hydrogenation, hydrohalogenation, and hydration.^{[2][3]} This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for related syntheses, and key safety information.

Core Physical and Chemical Properties

The fundamental properties of **4-methyl-1-pentyne** are summarized below. These data are critical for its handling, application in reactions, and purification.

Table 1: Identifiers and Molecular Properties

Property	Value	Source(s)
IUPAC Name	4-methylpent-1-yne	[1] [4]
Synonyms	Isobutyl acetylene, Isobutylethyne	[1] [5]
CAS Number	7154-75-8	[1]
Molecular Formula	C ₆ H ₁₀	[1] [3] [4]
Molecular Weight	82.14 g/mol	[1]
Canonical SMILES	CC(C)CC#C	[4]
InChI Key	OXRWICUICBZVAE-UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	Colorless liquid	[6]
Boiling Point	61-62 °C (at 760 mmHg)	[4]
Melting Point	-105 °C	[7]
Density	0.698 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.393	
Flash Point	-4.44 °C (24.0 °F) - closed cup	
Solubility	Insoluble in water. Soluble in common low-polarity organic solvents.	[2] [8]
Vapor Pressure	Data not readily available	
Enthalpy of Vaporization	28.42 kJ/mol (Joback Calculated)	[5]

Table 3: Spectral Data

Data Type	Details	Source(s)
¹ H NMR	Spectra available, showing characteristic peaks for the acetylenic proton and the isobutyl group.	[1][9]
¹³ C NMR	Spectra available.	[10]
Mass Spectrometry	GC-MS data available through NIST.	[1]
IR Spectroscopy	FTIR and Gas-Phase IR spectra available.	[1][11]
Raman Spectroscopy	Spectra available.	[1]

Chemical Properties and Reactivity

4-Methyl-1-pentyne exhibits reactivity typical of a terminal alkyne, making it a useful intermediate in organic synthesis.

- Stability: The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.[2]
- Acidity of Terminal Alkyne: The proton on the sp-hybridized carbon is weakly acidic and can be deprotonated by a strong base to form an acetylide. This anion is a potent nucleophile, useful for forming new carbon-carbon bonds.
- Addition Reactions: The carbon-carbon triple bond readily undergoes addition reactions. These include:
 - Hydrogenation: Catalytic hydrogenation can reduce the alkyne to the corresponding alkene (4-methyl-1-pentene) or, with complete reduction, the alkane (4-methylpentane).
 - Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.[2][3]
 - Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) which typically follows Markovnikov's rule.[2][12]

- Hydration: In the presence of acid and a mercury(II) catalyst, hydration yields an enol that tautomerizes to a ketone (4-methyl-2-pentanone).[12]
- Polymerization: **4-Methyl-1-pentyne** can be polymerized.[2][3] For instance, polymerization with a tungsten alkylidyne catalyst followed by hydrogenation can produce cyclic poly(4-methyl-1-pentene).[13]

Logical Workflow: Properties and Reactions of 4-Methyl-1-pentyne

The following diagram illustrates the key properties and reaction pathways for **4-methyl-1-pentyne**.

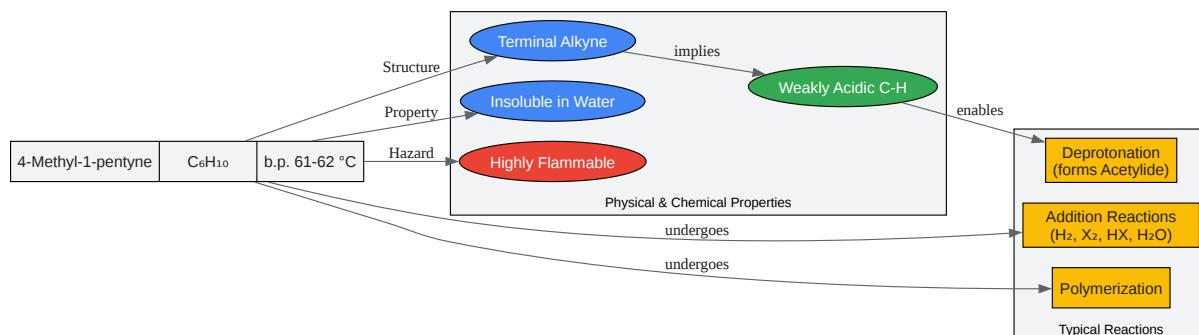


Figure 1: Properties and Reactions of 4-Methyl-1-pentyne

[Click to download full resolution via product page](#)

Figure 1: Properties and Reactions of **4-Methyl-1-pentyne**

Experimental Protocol: Synthesis of a Related Compound

While a specific, detailed protocol for the synthesis of **4-methyl-1-pentyne** was not found in the surveyed literature, the following protocol for the hydroboration-oxidation of the corresponding alkene, 4-methyl-1-pentene, provides a relevant example of a synthetic procedure involving a closely related C₆ hydrocarbon. This anti-Markovnikov hydration is a cornerstone of modern organic synthesis.

Objective: To synthesize 4-methyl-1-pentanol from 4-methyl-1-pentene via hydroboration-oxidation.[\[14\]](#)[\[15\]](#)

Materials:

- 4-Methyl-1-pentene
- Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)
- Anhydrous tetrahydrofuran (THF)
- Sodium hydroxide (NaOH) solution (e.g., 3 M)
- Hydrogen peroxide (H₂O₂) (30% aqueous solution)
- Diethyl ether
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Flame-dried, two-necked round-bottom flask
- Dropping funnel or syringe pump
- Magnetic stirrer and stir bar

- Inert atmosphere setup (Nitrogen or Argon inlet)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (for purification)

Procedure:

Part A: Hydroboration[14][15]

- Set up a flame-dried, two-necked round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).
- Dissolve 4-methyl-1-pentene (1.0 equivalent) in anhydrous THF and add it to the flask.
- Cool the flask to 0 °C using an ice bath.
- Slowly add the borane-THF solution (~1.1 eq of BH_3) dropwise via the dropping funnel over 30-60 minutes. It is crucial to maintain the internal temperature at or below 0 °C to control the reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

Part B: Oxidation[14][15]

- Cool the reaction mixture back down to 0 °C in an ice bath.
- Slowly and carefully add the 3 M sodium hydroxide solution to the flask.
- Following the base, add the 30% hydrogen peroxide solution dropwise. This step is exothermic; ensure the internal temperature does not exceed 40 °C.

- Once the peroxide addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour to complete the oxidation.

Part C: Workup and Purification[14][15]

- Transfer the reaction mixture to a separatory funnel.
- Separate the organic layer from the aqueous layer.
- Extract the aqueous layer two more times with diethyl ether.
- Combine all organic layers and wash them sequentially with water and then brine.
- Dry the combined organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude 4-methyl-1-pentanol can be purified by fractional distillation.

The following workflow diagram outlines the key steps of this experimental protocol.

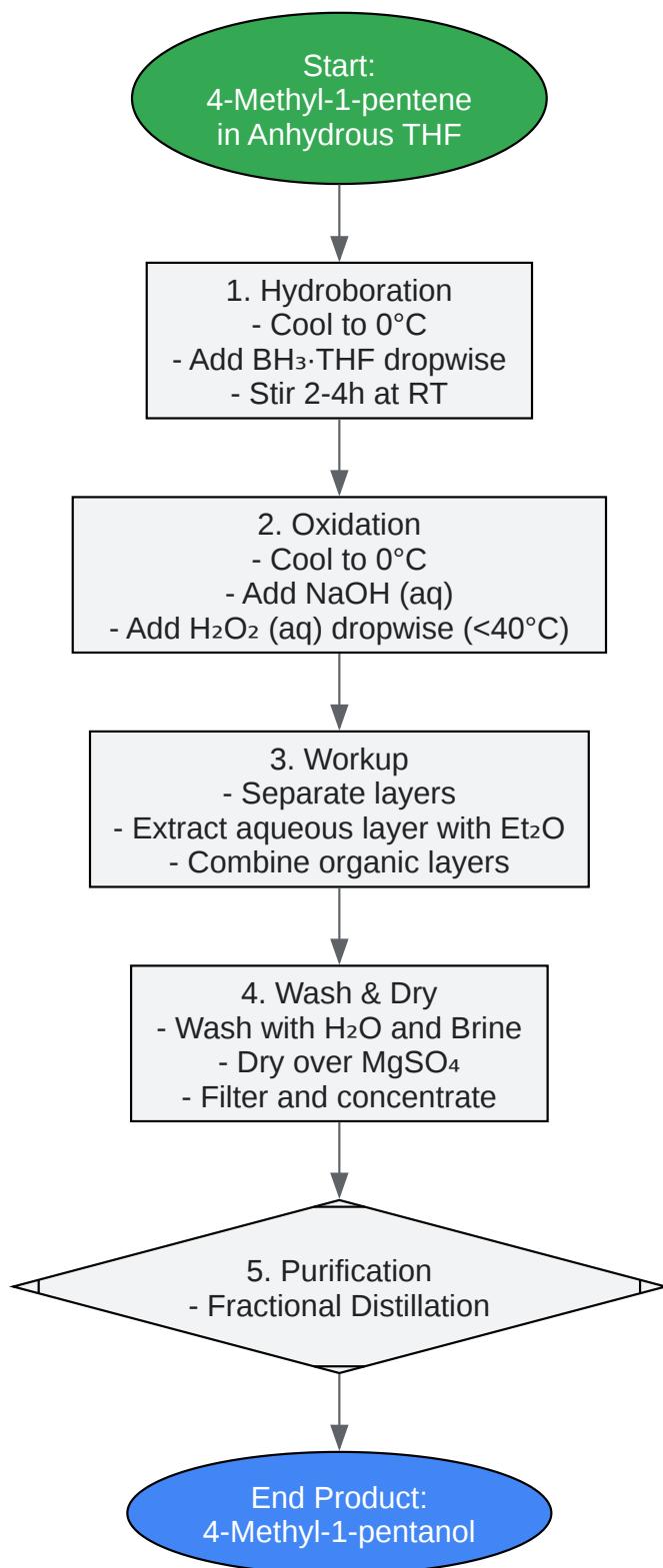


Figure 2: Experimental Workflow for Hydroboration-Oxidation

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Hydroboration-Oxidation

Safety and Handling

4-Methyl-1-pentyne is a hazardous chemical that requires careful handling.

- Physical Hazards: It is a highly flammable liquid and vapor (GHS02). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[16] Keep away from heat, sparks, open flames, and hot surfaces.[17][18] All equipment must be grounded to prevent static discharge.[16][18]
- Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[2][17] It can cause skin and eye irritation.[16] Inhalation may cause respiratory tract irritation, dizziness, and drowsiness.[6][16]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and appropriate clothing to prevent skin exposure.[16] Use only in a well-ventilated area or under a fume hood.[16]
- Storage: Store in a cool, well-ventilated place in a tightly closed container.[2] Keep away from oxidizing agents.[2] The designated storage class is Flammable Liquids (Class 3).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-1-pentyne | C6H10 | CID 138948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-1-pentyne, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. 1-Pentyne, 4-methyl- (CAS 7154-75-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-Methyl-1-pentene | C6H12 | CID 12724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-methyl-1-pentyne [stenutz.eu]
- 8. 4-Methyl-1-pentyne, 97% | Fisher Scientific [fishersci.ca]
- 9. 4-METHYL-1-PENTYNE(7154-75-8) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Pentyne, 4-methyl- [webbook.nist.gov]
- 12. wyzant.com [wyzant.com]
- 13. Item - Cyclic Poly(4-methyl-1-pentene): Efficient Catalytic Synthesis of a Transparent Cyclic Polymer - American Chemical Society - Figshare [acs.figshare.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. 4-Methyl-1-pentyne | 7154-75-8 | TCI AMERICA [tcichemicals.com]
- 18. Page loading... [guidechem.com]
- To cite this document: BenchChem. [4-Methyl-1-pentyne physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581292#4-methyl-1-pentyne-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com